Lipophilicity (logP) Differentiation from N,N-Dimethyl Analog
Ethyl (methylcarbamoyl)carbamate (CAS 51863-37-7) exhibits a logP value of 0.4807 [1]. In contrast, its fully N-substituted analog ethyl N-methyl-N-(methylcarbamoyl)carbamate (CAS 36209-14-0) displays a logP of 0.805 [2]. This 0.324 logP unit difference corresponds to an approximately 2.1-fold difference in partition coefficient, indicating that the fully N-substituted analog is more than twice as lipophilic as the target compound [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.4807 |
| Comparator Or Baseline | Ethyl N-methyl-N-(methylcarbamoyl)carbamate (CAS 36209-14-0): 0.805 |
| Quantified Difference | ΔlogP = 0.324 (comparator ~2.1× more lipophilic) |
| Conditions | Calculated logP values from chemical database entries |
Why This Matters
This 2.1-fold difference in lipophilicity directly influences reversed-phase HPLC retention times, solvent selection for extraction protocols, and membrane permeability in biological assays—users substituting one compound for the other will observe measurable chromatographic and partitioning deviations.
- [1] YYBYBY Chemical Platform. ethyl N-(methylcarbamoyl)carbamate CAS 51863-37-7 – logP: 0.4807. URL: https://www.yybyy.com/chemicals/detail/51863-37-7 View Source
- [2] YYBYBY Chemical Platform. ethyl N-methyl-N-(methylcarbamoyl)carbamate CAS 36209-14-0 – logP: 0.805. URL: https://www.yybyy.com/chemicals/detail/36209-14-0 View Source
- [3] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (logP difference to fold-change conversion principle) View Source
